Home > Products > Screening Compounds P40750 > (R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate - 1001180-21-7

(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

Catalog Number: EVT-3000295
CAS Number: 1001180-21-7
Molecular Formula: C17H24N4O3
Molecular Weight: 332.404
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chemical Identification
The compound tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic molecule with the chemical formula C17H24N4O3 and a molecular weight of 332.4 g/mol. It is recognized by its CAS number 1001180-21-7 and has several synonyms, including EOS-60388 and GDC-0068 INT .

Source
This compound is primarily synthesized for research and pharmaceutical applications, particularly in the development of inhibitors targeting specific biological pathways, such as those involving protein kinase B (AKT) .

Classification
The compound belongs to the class of piperazine derivatives and is categorized under pyrimidine-based compounds. It exhibits potential pharmacological activity, which makes it significant in medicinal chemistry.

Synthesis Analysis

Synthesis Methods
The synthesis of tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves several steps that include the formation of the cyclopentapyrimidine core followed by piperazine coupling. Key methods include:

  1. Formation of Cyclopentapyrimidine Core: This can involve cyclization reactions starting from appropriate pyrimidine precursors.
  2. Piperazine Coupling: The cyclopentapyrimidine derivative is then coupled with tert-butyl piperazine carboxylate, usually through standard amide bond formation techniques.
  3. Purification and Characterization: The final product is purified using techniques like recrystallization or chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm its structure .
Chemical Reactions Analysis

Reactions Involving the Compound
The compound can undergo various chemical reactions typical of piperazine derivatives, including:

  1. Hydrolysis of the Ester Group: This reaction can yield the corresponding carboxylic acid and piperazine derivative.
  2. Substitution Reactions: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing further functionalization.
  3. Cyclization Reactions: Under certain conditions, it may also participate in cyclization to form more complex structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties or develop new derivatives .

Mechanism of Action

The mechanism of action for tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate primarily involves inhibition of specific kinases, such as AKT. By binding to the active site of these kinases, it prevents substrate phosphorylation, thereby disrupting signaling pathways associated with cell growth and survival.

Data on Mechanism

Research indicates that compounds similar to this one can exhibit significant inhibitory effects on cancer cell lines by modulating pathways involved in apoptosis and cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with strong acids or bases, which can lead to hydrolysis or other degradation products .
Applications

The primary applications of tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate include:

  1. Pharmaceutical Development: As a potential drug candidate targeting AKT pathways in cancer therapy.
  2. Research Tool: Utilized in biochemical studies to investigate cellular signaling mechanisms.
  3. Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex pharmaceutical agents.
Synthetic Methodologies for Cyclopenta[d]pyrimidine-Piperazine Hybrid Architectures

Multi-Step Synthesis Strategies for Chiral Resolution of (R)-Configured Piperazine Derivatives

The synthesis of enantiomerically pure (R)-piperazine derivatives necessitates precise chiral resolution strategies integrated into multi-step sequences. A common approach involves the late-stage resolution of racemic tert-butyl piperazine carboxylates using chiral acids. Di-p-toluoyl-D-tartaric acid (DPTTA) efficiently resolves racemic tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate through diastereomeric salt formation, yielding the (R)-enantiomer with >98% enantiomeric excess (ee) after recrystallization [1] [6]. Enzymatic resolution offers a complementary strategy. Lipase-catalyzed asymmetric acetylation of prochiral intermediates—such as 3-(aminomethyl)-5-methylcyclopenta[d]pyrimidin-7(6H)-one—using vinyl acetate in organic solvents achieves moderate enantioselectivity (E = 25–30). However, this method requires optimization to enhance efficiency for large-scale applications [1] [3].

Chiral auxiliaries provide an alternative pathway. (S)-1-Phenylethylamine serves as a temporary chiral director during piperazine ring formation, enabling diastereoselective alkylation. Subsequent hydrogenolytic cleavage furnishes the (R)-piperazine building block without racemization. While this method delivers high chiral purity (>99% ee), it introduces two additional synthetic steps, impacting overall yield [6].

Table 1: Chiral Resolution Methods for (R)-Piperazine Derivatives

MethodKey Reagent/CatalystEnantiomeric Excess (ee)YieldLimitations
Diastereomeric Salt FormationDi-p-toluoyl-D-tartaric acid>98%30–35%Moderate yield, solvent-intensive
Enzymatic ResolutionCandida antarctica Lipase B85–90%25–30%Requires optimization, moderate E-value
Chiral Auxiliary(S)-1-Phenylethylamine>99%40–45%*Added synthetic steps (*post-cleavage)

Catalytic Asymmetric Approaches to Tert-Butyl Carboxylate Protection in Piperazine Systems

Asymmetric catalysis streamlines the introduction of tert-butyl carboxylate (Boc) protection while controlling stereochemistry at the piperazine C- or N-atoms. Copper(I)/(S)-Segphos complexes catalyze the enantioselective N-arylation of unprotected piperazine with tert-butyl 4-bromophenyl carbonate, generating chiral N-aryl piperazines with 92% ee. Subsequent hydrogenation and Boc protection yield the (R)-Boc-piperazine precursor. This method avoids pre-protection/deprotection sequences but requires meticulous control of catalyst loading and temperature to suppress diarylation side products [6].

Organocatalytic desymmetrization of meso-piperazine derivatives represents a novel strategy. Thiourea-based catalysts promote the asymmetric Boc protection of piperazine-1,4-dicarboxylates, achieving high regioselectivity for the mono-Boc-protected (R)-monoacid (90% ee). Key to success is the use of Boc₂O in toluene at –40°C, minimizing di-Boc formation [1] [6].

Table 2: Catalytic Asymmetric Boc Protection Strategies

Catalytic SystemSubstrateConditionsee (%)Selectivity
Cu(I)/(S)-SegphosUnprotected piperazineToluene, 60°C, 24 h92Monoarylation: 85%
Thiourea OrganocatalystPiperazine-1,4-dicarboxylateToluene, –40°C, Boc₂O90Monoprotection: >95%
Pd(0)/(R)-BINAP4-Triflate-piperazinoneDMF, K₂CO₃, 80°C88C–C bond formation

Regioselective Functionalization of Cyclopenta[d]pyrimidin-7-one Intermediates

Regioselective modification of the cyclopenta[d]pyrimidin-7-one core is critical for introducing pharmacophores at C6. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively targets the C6 position of 5-methylcyclopenta[d]pyrimidin-7(6H)-one, yielding 6-bromo-5-methyl derivatives in >95% regioselectivity. This preference arises from the enolizable lactam moiety adjacent to the methyl group, generating a stabilized enolate for electrophilic attack [1] [3].

Transition-metal-catalyzed C–H functionalization offers direct C6 derivatization. Cp*Co(III) catalysts enable the coupling of 4-chlorocyclopenta[d]pyrimidin-7-ones with alkynes via C–H activation, forming cyclopenta-fused carbazoles regioselectively. The 4-chloro substituent acts as a transient directing group, facilitating ortho-C–H activation at C6. Post-coupling hydrolysis removes the directing group, restoring the native pyrimidine [9]. Pd-catalyzed Suzuki-Miyaura cross-coupling further diversifies C6-brominated intermediates. Using Pd(dppf)Cl₂ and aqueous K₂CO₃ in toluene/ethanol, aryl boronic acids couple efficiently (85–92% yield), enabling the introduction of (hetero)aryl, vinyl, or alkyl groups critical for bioactivity optimization [1] [3].

Solid-Phase vs. Solution-Phase Synthesis Optimization for Scalability

The choice between solution-phase and solid-phase synthesis significantly impacts the scalability and purity of the target compound. Solution-phase synthesis excels in large-scale (>1 kg) production due to simplified solvent management and lower resin costs. A hybrid approach anchors the cyclopenta[d]pyrimidin-7-one core to a soluble polyethylene glycol (PEG) support via a cleavable ester linker. Piperazine coupling and Boc protection occur in solution, followed by precipitation-driven purification after each step. This method achieves 85% crude purity for the target compound at 1 kg scale, reducing purification costs by >50% compared to traditional chromatography [2] [7].

Solid-phase synthesis using 2-chlorotrityl chloride resin enables rapid assembly with minimal purification. The cyclopenta[d]pyrimidinone is loaded onto the resin via its C7-ketone, followed by piperazine coupling and Boc protection. Mild cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane releases the product without epimerization. While this method achieves >90% stepwise yield for sequences under 8 steps, resin costs and peptide-like byproducts (e.g., deletion sequences from incomplete coupling) limit its utility beyond 100 g scale. Automated continuous-flow solid-phase reactors improve mass transfer but require specialized equipment [2] [5] [7].

Table 3: Phase-Comparison for Key Synthesis Parameters

ParameterSolution-Phase (Hybrid PEG)Solid-Phase (Chlorotrityl Resin)
Scale Feasibility>1 kg (commercial production)<100 g (research scale)
Crude Purity80–85%70–75%*
Purification CostLow (precipitation)High (HPLC after cleavage)
Byproducts<5% (hydrolyzed intermediates)15–20% (deletion sequences)
Automation PotentialModerate (batch reactors)High (continuous-flow reactors)

*Requires extensive HPLC purification post-cleavage

Properties

CAS Number

1001180-21-7

Product Name

(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-[(5R)-5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate

Molecular Formula

C17H24N4O3

Molecular Weight

332.404

InChI

InChI=1S/C17H24N4O3/c1-11-9-12(22)14-13(11)15(19-10-18-14)20-5-7-21(8-6-20)16(23)24-17(2,3)4/h10-11H,5-9H2,1-4H3/t11-/m1/s1

InChI Key

FYSLHZSJYXKKMC-LLVKDONJSA-N

SMILES

CC1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.